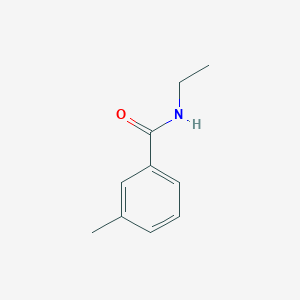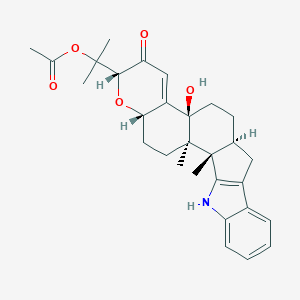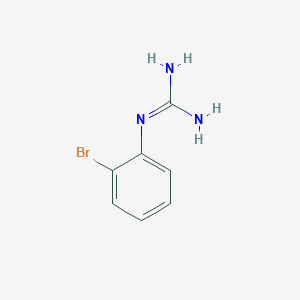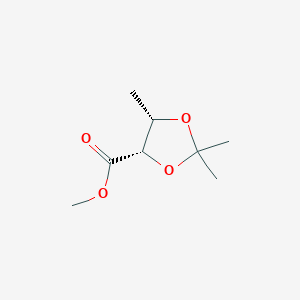
N-Ethyl-3-methylbenzamid
Übersicht
Beschreibung
Benzamide, N-ethyl-3-methyl- is an organic compound with the molecular formula C10H13NO. It is a derivative of benzamide, where the hydrogen atom of the amide group is replaced by an ethyl group and a methyl group is attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-ethyl-3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of polymers, agrochemicals, and other industrial materials.
Wirkmechanismus
Target of Action
It is known that the compound has a significant impact on certain biochemical pathways in insects, making it an effective insect repellent .
Mode of Action
N-ethyl-3-methylbenzamide interacts with its targets by inducing the synthesis of certain proteins. For example, in mosquitoes, it has been shown to increase the synthesis of glutathione S-transferase, a detoxifying enzyme . This interaction leads to changes in the biochemical pathways of the target organisms.
Biochemical Pathways
The compound affects the glutathione S-transferase pathway in mosquitoes. This pathway is involved in the detoxification of harmful substances in the body. By increasing the synthesis of glutathione S-transferase, N-ethyl-3-methylbenzamide enhances the detoxification process, which can lead to the repelling of insects .
Pharmacokinetics
N-ethyl-3-methylbenzamide exhibits rapid and extensive skin penetration and biodistribution in both humans and animals. Its metabolism and elimination appear to be complete . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability. It’s important to note that N-ethyl-3-methylbenzamide may compete in metabolism with and alter the biodistribution properties of other compounds to which a subject is simultaneously exposed, resulting in an added risk of side effects .
Result of Action
The molecular and cellular effects of N-ethyl-3-methylbenzamide’s action are primarily related to its role as an insect repellent. By inducing the synthesis of glutathione S-transferase, it enhances the detoxification process in insects, leading to their repulsion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-ethyl-3-methylbenzamide. For instance, in the presence of moisture and/or liquid water, certain compounds like MOF-5, which are known to interact with N-ethyl-3-methylbenzamide, undergo structural degradation and eventual hydrolysis . This can affect the release rates of N-ethyl-3-methylbenzamide, thereby influencing its efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzamide, N-ethyl-3-methyl- can be synthesized through the direct condensation of 3-methylbenzoic acid and N-ethylamine in the presence of a suitable catalyst. One efficient method involves using diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is eco-friendly, providing high yields and low reaction times.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves catalytic processes. For instance, copper-based metal-organic frameworks have been used to promote oxidative couplings, achieving high conversion rates and yields . These methods are designed to be environmentally and economically sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-ethyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) are employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-methylbenzamide: A derivative where the amide hydrogen is replaced by a methyl group.
N,N-diethyl-3-methylbenzamide (DEET): A well-known insect repellent with similar structural features.
Uniqueness
Benzamide, N-ethyl-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an ethyl group and a methyl group on the benzene ring makes it versatile for various applications, distinguishing it from other benzamide derivatives .
Eigenschaften
IUPAC Name |
N-ethyl-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-11-10(12)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPINATACRXASTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181313 | |
| Record name | Benzamide, N-ethyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26819-07-8 | |
| Record name | N-Ethyl-3-methylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026819078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-ethyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethyl-3-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ETHYL-3-METHYLBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS5ZM0NO6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the primary metabolic pathways of N,N-diethyl-m-toluamide (DEET) in humans, and how is N-ethyl-m-toluamide (ET) involved?
A1: In humans, DEET is primarily metabolized through two main pathways: ring methyl oxidation and N-deethylation. [] ET is a primary metabolite of DEET formed via the N-deethylation pathway. [, , , ] This process is largely catalyzed by cytochrome P450 enzymes, specifically CYP3A4, 3A5, 2A6, and 2C19, with CYP2C19 showing the highest activity for ET formation. []
Q2: What is the significance of the finding that DEET metabolism can be altered by other compounds?
A3: The observation that compounds like CPO can modulate DEET metabolism, specifically impacting ET production, has crucial implications for potential drug interactions. [, ] This highlights the need for further investigation into how co-exposure to DEET and other xenobiotics, particularly those metabolized by the same cytochrome P450 enzymes, could influence their respective metabolic fates and potential for toxicity. []
Q3: How does the route of administration affect the distribution of DEET metabolites, including ET?
A4: Following both intravenous and topical application of DEET in rats, ET and other metabolites are extensively distributed throughout the body. [] While combined application with oxybenzone, a sunscreen agent, enhances the disposition of DEET metabolites in the liver, it doesn’t consistently affect the distribution of oxybenzone metabolites. []
Q4: What is the environmental fate of DEET and its metabolites, including ET?
A6: While the provided abstracts do not delve into the specifics of ET’s environmental fate, one study mentions the biodegradation of DEET by fungi. [] This suggests that similar microbial breakdown pathways could be involved in the degradation of ET in the environment. Further research is needed to fully understand the persistence, bioaccumulation potential, and ecotoxicological effects of ET.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(1R,2S,11S,14R,15R,19S,20R)-19-(hydroxymethyl)-1,11,15,19-tetramethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-trien-6-ol](/img/structure/B51353.png)
![N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B51354.png)
